2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Description
This compound is a benzenesulfonyl-substituted dihydropyridinone derivative with an acetamide side chain. Its structure features a 1,2-dihydropyridin-2-one core substituted at the 3-position with a benzenesulfonyl group and at the 1-position with an N-(2,3-dimethylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-15-9-8-12-20(18(15)4)24-21(26)14-25-17(3)13-16(2)22(23(25)27)30(28,29)19-10-6-5-7-11-19/h5-13H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYHFVLZXTVTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Attachment of the Dimethylphenylacetamide Group: The final step involves the coupling of the dimethylphenylacetamide moiety to the pyridine ring through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyridine ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles for various substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It can be used to investigate its effects on various biological systems.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications where its unique properties are beneficial.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The pyridine ring and dimethylphenylacetamide moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its combination of benzenesulfonyl, dihydropyridinone, and dimethylphenylacetamide groups. Below is a comparative analysis with three analogues:
Pharmacological and Physicochemical Properties
- Target Compound: The benzenesulfonyl group may improve metabolic stability compared to non-sulfonylated analogues, while the dihydropyridinone core could enable tautomerization, affecting binding dynamics .
- Benzodioxin Derivative : The dimethylaminomethyl group increases basicity (pKa ~8–9), enhancing solubility in acidic environments, while the methoxypyridinamine group may act as a hydrogen bond acceptor.
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns : The target compound’s benzenesulfonyl group may form strong hydrogen bonds with basic residues (e.g., lysine or arginine), as seen in sulfonamide-protein interactions . In contrast, benzodiazepine-based analogues like 11p rely on π-stacking and van der Waals interactions .
- Crystallographic Validation: Tools like SHELXL are critical for resolving the dihydropyridinone tautomerism and confirming the acetamide conformation. For example, phenoxyacetamide analogues exhibit defined torsion angles (e.g., C–N–C–O = 180°), ensuring optimal binding geometry.
Biological Activity
Overview
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzenesulfonyl group, a dihydropyridine moiety, and an acetamide group, which collectively contribute to its biological activities. This article explores the compound's biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and potential applications in therapeutic contexts.
Chemical Structure and Properties
The compound features a distinctive chemical structure characterized by:
- Benzenesulfonyl Group : Enhances solubility and biological interaction.
- Dihydropyridine Moiety : Known for its role in calcium channel modulation and other biological activities.
- Acetamide Group : Often associated with various pharmacological effects.
The molecular formula is with a molecular weight of approximately 372.48 g/mol.
The biological activity of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .
- Receptor Modulation : The benzenesulfonyl group may interact with various receptors or enzymes, modulating their activity and contributing to the compound's pharmacological profile.
Structure-Activity Relationship (SAR)
Research indicates that variations in the substituents on the pyridine ring and the acetamide moiety significantly affect the compound's biological activity. For example:
- Substituent Variations : Modifications to the benzenesulfonyl or dimethylphenyl groups can enhance selectivity towards BChE inhibition while minimizing side effects associated with AChE inhibitors .
- Comparative Analysis : Compounds with similar structures but different substituents exhibit varying degrees of potency against BChE. For instance, derivatives with halogen substitutions often show improved inhibitory activity.
Case Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- In Vitro BChE Inhibition Assays :
-
Neuroprotective Effects :
- Preclinical studies indicated that the compound may provide neuroprotective benefits in models of neurodegeneration by enhancing acetylcholine levels and reducing oxidative stress markers.
| Compound | IC50 (μM) | Selectivity | Notes |
|---|---|---|---|
| 2-[3-(benzenesulfonyl)-4,6-dimethyl... | 3.94 ± 0.16 | High | Potent BChE inhibitor |
| Control (Tacrine) | 10.00 ± 0.50 | Low | Known AChE inhibitor |
Potential Applications
Given its biological activity, 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide holds promise for:
- Alzheimer's Disease Treatment : As a selective BChE inhibitor, it could be developed into a therapeutic agent targeting cognitive decline.
- Herbicide Development : The compound has shown potential herbicidal properties when formulated as a sodium salt combined with safeners.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
